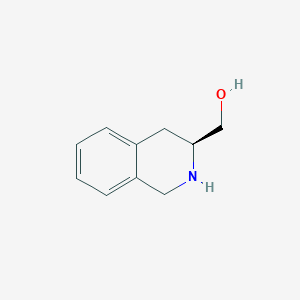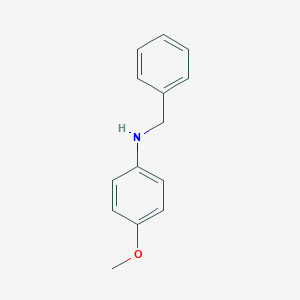
N-Benzyl-4-methoxyaniline
Übersicht
Beschreibung
N-Benzyl-4-methoxyaniline is an aromatic amine with the molecular formula C14H15NO. It is a colorless, crystalline solid with a melting point of approximately 50-55°C . This compound is used as a reagent in organic synthesis and has various applications in scientific research and industry.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-4-methoxyaniline has a wide range of applications in scientific research:
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
N-Benzyl-4-methoxyaniline (NBMA) primarily targets the Oct4 (Octamer-binding transcription factor 4) . Oct4 is a crucial regulator of spermatogenesis, and its activation can effectively promote this process . NBMA also interacts with Acetylcholinesterase , an enzyme involved in neurotransmission.
Mode of Action
NBMA promotes the differentiation of spermatogonial stem cells by activating the Oct4 pathway . This activation leads to the promotion of spermatogenesis . The exact molecular interactions between NBMA and its targets are still under investigation.
Biochemical Pathways
The primary biochemical pathway affected by NBMA is the Oct4 pathway . This pathway plays a vital role in the differentiation of spermatogonial stem cells . By activating this pathway, NBMA promotes spermatogenesis .
Pharmacokinetics
Its molecular weight of 21328 g/mol suggests that it may have good bioavailability, as molecules under 500 g/mol are generally well-absorbed .
Result of Action
The activation of the Oct4 pathway by NBMA leads to the promotion of spermatogenesis . This makes NBMA a molecule with great potential to be developed as a therapeutic drug for azoospermia , a condition characterized by the absence of sperm in semen, leading to male infertility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Benzyl-4-methoxyaniline can be synthesized through the reductive amination of 4-bromoanisole with benzylamine. This process involves the formation of an intermediate imine, which is subsequently reduced to the desired amine . Another method involves the ultrasound-assisted solventless oxidation/reductive amination of benzyl halides using sodium borohydride and montmorillonite K-10 catalyst .
Industrial Production Methods: Industrial production of this compound typically involves the use of efficient and environmentally friendly methods. One such method is the hydrogen autotransfer process, which uses methanol as a methylating agent in the presence of cyclometalated ruthenium complexes .
Analyse Chemischer Reaktionen
Types of Reactions: N-Benzyl-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form this compound derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products: The major products formed from these reactions include various substituted anilines, quinones, and other aromatic compounds .
Vergleich Mit ähnlichen Verbindungen
N-Benzyl-4-hydroxyaniline: Similar in structure but with a hydroxyl group instead of a methoxy group.
N-Benzyl-4-ethoxyaniline: Similar in structure but with an ethoxy group instead of a methoxy group.
N-Benzyl-4-chloroaniline: Similar in structure but with a chloro group instead of a methoxy group.
Uniqueness: N-Benzyl-4-methoxyaniline is unique due to its specific methoxy substitution, which imparts distinct chemical and physical properties. This substitution influences its reactivity and interactions with biological targets, making it valuable in various research and industrial applications .
Eigenschaften
IUPAC Name |
N-benzyl-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-16-14-9-7-13(8-10-14)15-11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJJGMDKVVOEFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334009 | |
| Record name | N-Benzyl-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17377-95-6 | |
| Record name | N-Benzyl-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Benzyl-4-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
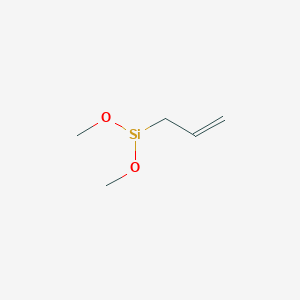

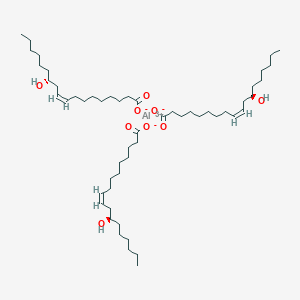

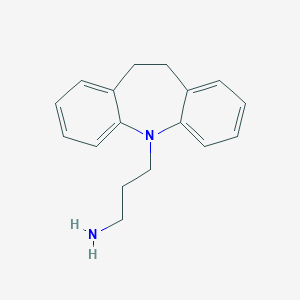

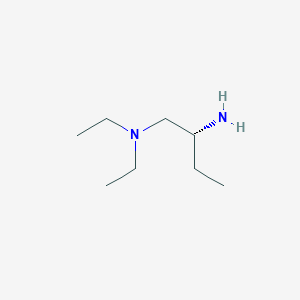
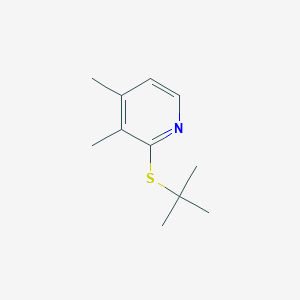
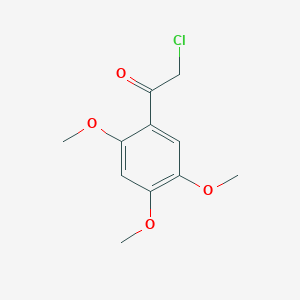
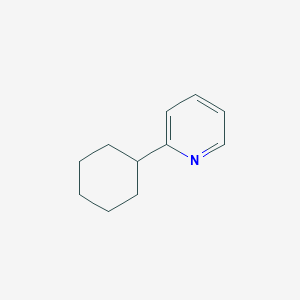
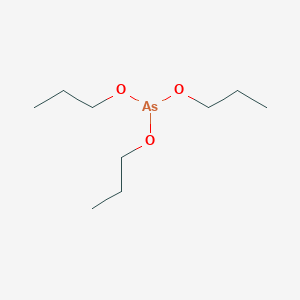
![Trimethyl[(3-methylpentyl)oxy]silane](/img/structure/B103745.png)
